molecular formula C6H7ClN2O2 B14742188 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one CAS No. 1197-31-5

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one

Cat. No.: B14742188
CAS No.: 1197-31-5
M. Wt: 174.58 g/mol
InChI Key: ZZGRDDIINJOLCK-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethyl-4-chloro-6-hydroxy-5-nitropyrimidine with a reducing agent to yield the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-Chloro-2-ethyl-6-oxopyrimidin-4(3h)-one.

    Reduction: Formation of 2-ethyl-6-hydroxypyrimidin-4(3h)-one.

    Substitution: Formation of 5-substituted-2-ethyl-6-hydroxypyrimidin-4(3h)-one derivatives.

Scientific Research Applications

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but common targets include nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-6-hydroxypyrimidin-4(3h)-one
  • 5-Chloro-2-ethyl-4-hydroxypyrimidin-6(3h)-one
  • 5-Bromo-2-ethyl-6-hydroxypyrimidin-4(3h)-one

Uniqueness

5-Chloro-2-ethyl-6-hydroxypyrimidin-4(3h)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom and the ethyl group at specific positions on the pyrimidinone ring can result in distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

5-chloro-2-ethyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-3-8-5(10)4(7)6(11)9-3/h2H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGRDDIINJOLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=O)N1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923071
Record name 5-Chloro-2-ethylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-31-5
Record name NSC67801
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-ethylpyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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